molecular formula C3H4BrN3 B3029858 5-Bromo-4-methyl-1H-1,2,3-triazole CAS No. 805315-83-7

5-Bromo-4-methyl-1H-1,2,3-triazole

Cat. No.: B3029858
CAS No.: 805315-83-7
M. Wt: 161.99
InChI Key: DYZZACNOVJTLJW-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H4BrN3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole typically involves the bromination of 4-methyl-1H-1,2,3-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-methyl-1H-1,2,3-triazole derivatives with various functional groups .

Scientific Research Applications

5-Bromo-4-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1H-1,2,4-triazole

Comparison: 5-Bromo-4-methyl-1H-1,2,3-triazole is unique due to the position of the bromine atom and the methyl group on the triazole ring. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom at the 5-position and the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets .

Biological Activity

5-Bromo-4-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique triazole ring structure, which contributes to its biological activity. The presence of the bromine atom at the 5-position and the methyl group at the 4-position enhances its chemical reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study focusing on triazole derivatives, compounds containing this structure showed potent inhibition of cancer cell proliferation. For instance:

  • In vitro studies indicated that derivatives of this compound effectively inhibited cell growth in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .
  • Mechanism of Action : The anticancer activity is often attributed to their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Compounds derived from this triazole have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. For example, certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : The compound has been noted for its antifungal effects as well. Studies have reported that it can inhibit fungal growth more effectively than conventional antifungal agents like metronidazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has focused on understanding how different substituents affect its potency and selectivity:

CompoundModificationBiological ActivityIC50 (μM)
DW34N/AAnticancer12
26N/AAnticancer6.4
9ThymolAnticancer1.1
6BenzimidazoleAntimicrobial-

This table summarizes key findings regarding various derivatives and their biological activities.

Case Study 1: Anticancer Efficacy

A systematic study explored the efficacy of triazole derivatives in inhibiting cancer cell lines. Among these, a derivative featuring the 5-bromo substitution exhibited superior activity against MCF-7 cells with an IC50 value of 1.1 μM—significantly better than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

In another investigation, a series of triazole derivatives were synthesized and tested against bacterial pathogens. The results indicated that compounds containing the 5-bromo substitution had enhanced antibacterial activity compared to their non-brominated counterparts .

Properties

IUPAC Name

4-bromo-5-methyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZACNOVJTLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740384
Record name 4-Bromo-5-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805315-83-7
Record name 4-Bromo-5-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-1H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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